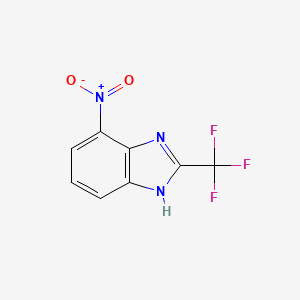

Benzimidazole, 4-nitro-2-(trifluoromethyl)-

Descripción general

Descripción

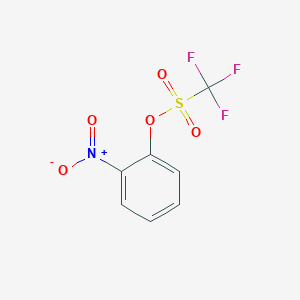

Benzimidazole, 4-nitro-2-(trifluoromethyl)- is a useful research compound. Its molecular formula is C8H4F3N3O2 and its molecular weight is 231.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzimidazole, 4-nitro-2-(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzimidazole, 4-nitro-2-(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Polymer Development

Benzimidazole derivatives are utilized in the development of new polymers with notable properties. A study by Choi et al. (2008) synthesized new polyimides using an unsymmetrical diamine monomer containing a benzimidazole ring and a trifluoromethyl group. These polyimides demonstrated high solubility in polar solvents, high thermal stability, and unique optical properties due to the presence of the trifluoromethyl pendent groups, making them valuable for various industrial applications (Choi et al., 2008).

Synthesis of Bioactive Compounds

Benzimidazole derivatives have been synthesized and evaluated for their antimicrobial and antitumor activities. For instance, Maste et al. (2011) synthesized benzimidazole acetic acid derivatives and evaluated their anti-tubercular and antimicrobial activities, revealing promising results against various microbial strains (Maste et al., 2011). Moreover, Pham et al. (2022) designed and synthesized benzimidazole derivatives with notable antibacterial and anticancer properties, underscoring the potential of these compounds in drug discovery and development (Pham et al., 2022).

Applications in Antimicrobial Research

The synthesis of benzimidazole libraries has contributed to the discovery of compounds with significant antimicrobial properties. For instance, Hosamani et al. (2009) synthesized 5-nitro-2-aryl substituted-1H-benzimidazole libraries showing effective in vitro antimicrobial activity against a variety of microbial strains (Hosamani et al., 2009). Similarly, Soni et al. (2012) synthesized benzimidazole derivatives that exhibited notable anti-bacterial and anti-fungal activities (Soni et al., 2012).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of the compound “Benzimidazole, 4-nitro-2-(trifluoromethyl)-” is the proton exchange membrane fuel cells (HT-PEMFCs) . This compound is used in the synthesis of polybenzimidazoles (PBIs), which are widely used in HT-PEMFCs due to their excellent thermal properties and high proton conductivity .

Mode of Action

The compound interacts with its targets through a series of synthetic steps. A novel tetraamine, 4,4’-oxy-bis[4-(trifluoromethyl)-1,2-benzendiamine] (7), is synthesized starting from 1-chloro-4-nitro-2-(trifluoromethyl)benzene (1). Polybenzimidazole CF3-PBI-OO is then prepared from 4,4’-oxybis(benzoic acid) (OBA) and tetraamine (7) using Eaton’s reagent as the solvent .

Biochemical Pathways

The compound affects the proton exchange pathway in HT-PEMFCs. The synthesized polybenzimidazole CF3-PBI-OO exhibits a high inherent viscosity and high proton conductivity . This enhances the performance of HT-PEMFCs, making them a potential alternative energy source .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in this case, we can discuss the compound’s properties that affect its function in HT-PEMFCs. To achieve a relatively high molecular weight, the temperature and concentration of the polymer solution should be well controlled during the synthesis of CF3-PBI-OO . The compound also requires less time to achieve a saturated phosphoric acid (PA) uptake when immersed in a 75% phosphoric acid solution at room temperature .

Result of Action

The result of the compound’s action is the enhanced performance of HT-PEMFCs. The CF3-PBI-OO membrane, with a PA uptake of 213%, demonstrated the optimal combination of properties. It exhibited a high proton conductivity of 115 mS/cm at 160 ℃ and demonstrated a peak power density of 691 mW/cm² at 160 ℃ .

Action Environment

The action of the compound is influenced by environmental factors such as temperature and concentration. The temperature and concentration of the polymer solution should be well controlled during the synthesis of CF3-PBI-OO . Additionally, the compound’s performance in HT-PEMFCs is influenced by the concentration of phosphoric acid in the solution .

Propiedades

IUPAC Name |

4-nitro-2-(trifluoromethyl)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3N3O2/c9-8(10,11)7-12-4-2-1-3-5(14(15)16)6(4)13-7/h1-3H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHHVZQKTSKYLQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90163532 | |

| Record name | Benzimidazole, 4-nitro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14689-51-1 | |

| Record name | Benzimidazole, 4-nitro-2-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014689511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazole, 4-nitro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

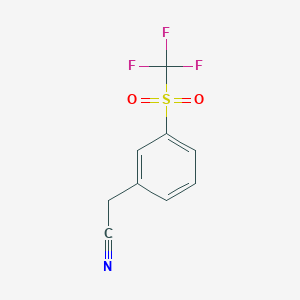

![Methyl 3-(4-cyanophenyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3031044.png)

![Benzyl 1,7-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B3031051.png)